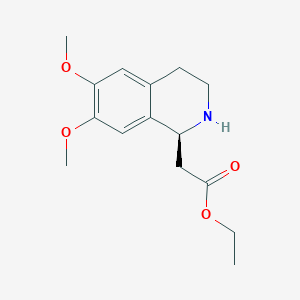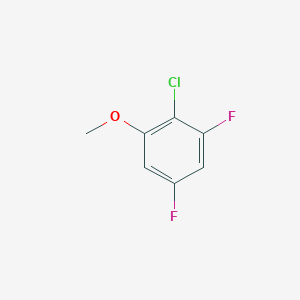
1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanethione is a heterocyclic organic compound with the molecular formula C12H15NS. It is a derivative of quinaldine, featuring a thioacetyl group attached to the nitrogen atom of the tetrahydroquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanethione typically involves the reaction of quinaldine with thioacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thioacetyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioacetyl group to a thiol or other reduced forms.
Substitution: The thioacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives .
Scientific Research Applications
1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanethione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial infections and cancer.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The thioacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinaldine: The parent compound of 1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanethione, lacking the thioacetyl group.
1,2,3,4-Tetrahydroquinoline: A similar compound without the thioacetyl substitution.
Thioacetylquinoline: A compound with a thioacetyl group attached to a quinoline ring.
Uniqueness
This compound is unique due to the presence of both the tetrahydroquinoline ring and the thioacetyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
16078-43-6 |
|---|---|
Molecular Formula |
C12H15NS |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanethione |
InChI |
InChI=1S/C12H15NS/c1-9-7-8-11-5-3-4-6-12(11)13(9)10(2)14/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
XVUPAUCDTQFRLB-UHFFFAOYSA-N |
SMILES |
CC1CCC2=CC=CC=C2N1C(=S)C |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=S)C |
Synonyms |
Quinaldine, 1,2,3,4-tetrahydro-1-(thioacetyl)- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


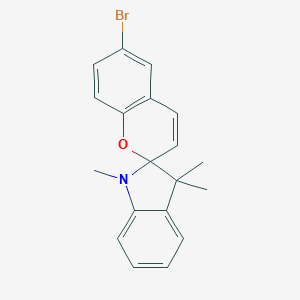
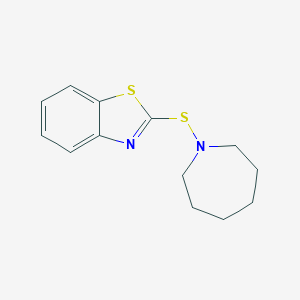
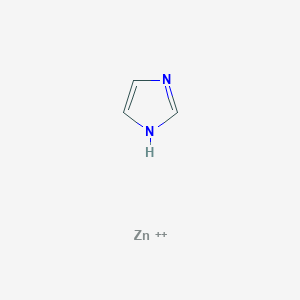
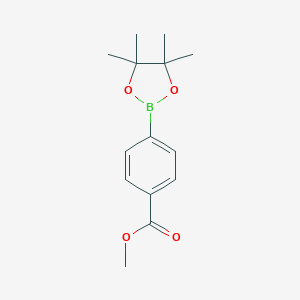


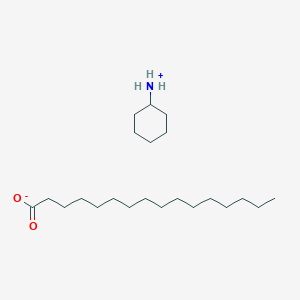
![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)


